molecular formula C8H7F2NO5S B13428723 2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene

2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene

Cat. No.: B13428723
M. Wt: 267.21 g/mol
InChI Key: KFROWYDPONLENZ-UHFFFAOYSA-N
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Description

2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene is an organic compound characterized by the presence of a difluoromethylsulfonyl group, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method involves the introduction of the difluoromethylsulfonyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Further oxidation of the nitro group can lead to the formation of nitroso or nitrate derivatives.

    Reduction: Reduction of the nitro group results in the formation of an amine derivative.

    Substitution: Substitution of the methoxy group can yield various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethylsulfonyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the methoxy and nitro groups, in addition to the difluoromethylsulfonyl group, allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H7F2NO5S

Molecular Weight

267.21 g/mol

IUPAC Name

2-(difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene

InChI

InChI=1S/C8H7F2NO5S/c1-16-6-3-2-5(11(12)13)4-7(6)17(14,15)8(9)10/h2-4,8H,1H3

InChI Key

KFROWYDPONLENZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)C(F)F

Origin of Product

United States

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